molecular formula C15H13ClN2O4 B5685933 N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide

N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide

Cat. No.: B5685933
M. Wt: 320.73 g/mol
InChI Key: IAVWSMUOGUUMKP-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to the benzene ring, along with a chloro, methoxy, and methyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 4-chloro-2-methoxy-5-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding aniline derivative.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of the corresponding nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding aniline derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its structural features make it a candidate for the development of new drugs targeting various biological pathways.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a particular biological pathway. The presence of the nitro group and other substituents on the benzene ring contributes to its binding affinity and specificity.

Comparison with Similar Compounds

  • N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide
  • N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Uniqueness: N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The combination of chloro, methoxy, and methyl substituents on the phenyl ring further enhances its reactivity and specificity in various chemical reactions and biological interactions.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-9-7-13(14(22-2)8-12(9)16)17-15(19)10-3-5-11(6-4-10)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVWSMUOGUUMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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